molecular formula C10H18ClNO3 B2998058 Methyl 1-(3-hydroxypyrrolidin-3-yl)cyclobutane-1-carboxylate hydrochloride CAS No. 2138534-25-3

Methyl 1-(3-hydroxypyrrolidin-3-yl)cyclobutane-1-carboxylate hydrochloride

Cat. No. B2998058
CAS RN: 2138534-25-3
M. Wt: 235.71
InChI Key: CBYBQIANOJRCCP-UHFFFAOYSA-N
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Description

“Methyl 1-(3-hydroxypyrrolidin-3-yl)cyclobutane-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2138534-25-3 . It has a molecular weight of 235.71 g/mol . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO3.ClH/c1-15-9(13)10(4-2-5-10)11(14)6-3-7-12-8-11;/h12,14H,2-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Neuropharmacological Characterization

Research has explored the neuropharmacological aspects of compounds structurally related to Methyl 1-(3-hydroxypyrrolidin-3-yl)cyclobutane-1-carboxylate hydrochloride, such as 1-Aminocyclopropane-1-carboxylate and 1-Aminocyclobutane-1-carboxylate. These compounds are studied for their interactions with N-Methyl-D-Aspartate (NMDA)-associated glycine receptors. Despite their potent in vitro activity, rapid inactivation in vivo limits their utility, highlighting the challenges in developing therapeutics targeting these receptors (Rao et al., 1990).

Asymmetric Synthesis

In the realm of synthetic chemistry, a practical asymmetric synthesis of a highly substituted N-acylpyrrolidine, which is structurally related to the compound , has been described. This synthesis involves a [3+2] cycloaddition, showcasing the compound's relevance in constructing stereocentric structures on a multi-kilogram scale. The process highlights innovative approaches to asymmetric catalysis, crucial for developing pharmaceuticals (Agbodjan et al., 2008).

Antimicrobial Activity

Research into Schiff base ligands containing cyclobutane rings, akin to the structure of this compound, reveals their potential antimicrobial properties. These ligands and their metal complexes have been synthesized and tested against various microorganisms, indicating some compounds' activity against selected strains. This suggests potential applications in developing new antimicrobial agents (Cukurovalı et al., 2002).

Synthesis and Analytical Characterization

The synthesis and analytical characterization of research chemicals structurally related to this compound demonstrate the complexity and challenges in identifying and differentiating isomeric compounds. Such studies are crucial for understanding the pharmacological potential and safety profile of new synthetic compounds (McLaughlin et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

methyl 1-(3-hydroxypyrrolidin-3-yl)cyclobutane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-14-8(12)9(3-2-4-9)10(13)5-6-11-7-10;/h11,13H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYBQIANOJRCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C2(CCNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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